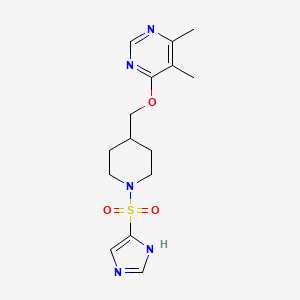

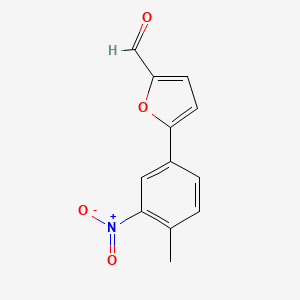

1-甲基-N-(5-(3,4,5-三甲氧基苯基)-1,3,4-恶二唑-2-基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for their antitubercular activities. The most promising compound exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv (MTB) . Another study focused on the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, which were then tested for their antioxidant and antimicrobial activities . Additionally, the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides was reported, showcasing a method to obtain pyrazole derivatives with potential biological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. In the fourth paper, the structure of a novel pyrazole derivative was elucidated using various spectroscopic methods and confirmed by X-ray crystallography. The study revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation, and identified hydrogen bond interactions within the crystal structure . Similarly, the spatial structure of a 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative was determined, providing insights into the influence of substituents on the absorption and emission properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their molecular structure. The electrophilic cyclization reactions described in the third paper demonstrate the versatility of pyrazole derivatives in forming new heterocyclic compounds with potential biological activities . The synthesis methods described in the papers involve reactions with various reagents, such as polyphosphoric acid and N-halosuccinimides, to yield novel pyrazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and substituents. The thermal stability of a pyrazole derivative was investigated, showing stability up to 190°C . The optical properties, including UV-vis absorption and fluorescence, were studied for a series of novel oxadiazole derivatives, revealing that the properties vary with the substituents present on the pyrazole moiety and the solvent polarity . These properties are essential for the potential application of these compounds in drug development and other fields.

科学研究应用

抗菌和抗结核活性

已经对几种合成的吡唑和恶二唑衍生物进行了抗菌活性评估。例如,新型吡唑整合的 1,3,4-恶二唑表现出从强到弱的抗菌活性,一些化合物表现出作为抗菌剂的有效性 (Ningaiah 等人,2014)。此外,已经合成并筛选了新的 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物,以寻找抗结核活性,确定了对结核分枝杆菌具有显着活性的有希望的先导分子 (Nayak 等人,2016)。

抗癌评估

已经探索了与查询化学结构相关的化合物的抗癌特性。例如,已经合成了一系列取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺并评估了其抗癌活性,显示出对各种癌细胞系的从中等至极好的疗效 (Ravinaik 等人,2021)。

结构表征和合成

已经广泛研究了具有吡唑、恶二唑和甲酰胺基团的化合物的结构表征和合成过程。例如,已经详细介绍了新型吡唑衍生物的合成和 X 射线晶体结构,提供了对分子相互作用和在材料科学和药物设计中的潜在应用的见解 (Kumara 等人,2018)。

属性

IUPAC Name |

1-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-21-6-5-10(20-21)14(22)17-16-19-18-15(26-16)9-7-11(23-2)13(25-4)12(8-9)24-3/h5-8H,1-4H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNGGMTOGROMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)